Brd7-IN-1 -

Brd7-IN-1

Catalog Number: EVT-2761318
CAS Number:
Molecular Formula: C22H28Cl2N4O3
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brd7-IN-1 was developed as part of ongoing research into bromodomain-containing proteins, which are critical in the regulation of gene expression through their interaction with acetylated lysines on histones. The compound is classified under small molecule inhibitors that specifically target bromodomains, making it part of a growing class of epigenetic drugs aimed at altering transcriptional regulation in cancer cells.

Synthesis Analysis

The synthesis of Brd7-IN-1 typically involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes for Brd7-IN-1 are not detailed in the literature provided, similar compounds often utilize:

  • Fragment-based drug design: Starting from simple organic fragments that are chemically modified to enhance binding affinity and selectivity.
  • Palladium-catalyzed reactions: Such as Buchwald–Hartwig coupling, to construct complex cyclic structures.
  • Asymmetric synthesis: To create enantiomerically pure compounds that exhibit higher biological activity.

The synthesis may also involve optimizing structure-activity relationships (SARs) through iterative testing and modification based on binding assays.

Molecular Structure Analysis

The molecular structure of Brd7-IN-1 is characterized by its specific functional groups that facilitate interaction with the BRD7 bromodomain. While the exact structural formula is not provided, compounds in this category typically feature:

  • A core scaffold that allows for the binding to the bromodomain.
  • Functional groups that enhance solubility and bioavailability.

Data from similar compounds indicate that structural modifications can significantly influence binding affinity, often quantified by dissociation constants (K_d).

Chemical Reactions Analysis

Brd7-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:

  • Binding interactions: The compound engages in non-covalent interactions such as hydrogen bonds and hydrophobic interactions with the BRD7 bromodomain.
  • Stability assays: Techniques like differential scanning fluorimetry may be employed to assess how well Brd7-IN-1 stabilizes the bromodomain upon binding.

These reactions are critical for determining the efficacy and specificity of Brd7-IN-1 as an inhibitor.

Mechanism of Action

Brd7-IN-1 functions by selectively inhibiting the bromodomain of BRD7, thereby disrupting its ability to bind acetylated lysines on histones. This inhibition leads to:

  • Decreased transcriptional activation: By preventing BRD7 from interacting with transcriptional coactivators, Brd7-IN-1 can downregulate genes associated with tumor growth.
  • Stabilization of tumor suppressors: Specifically, it may enhance p53 activity by inhibiting MDM2 phosphorylation, a pathway critical for maintaining cellular homeostasis and preventing tumorigenesis.
Physical and Chemical Properties Analysis

While specific data on the physical properties of Brd7-IN-1 are not detailed in the sources, typical properties for small molecule inhibitors include:

  • Molecular weight: Generally within 300 to 500 g/mol for effective cell permeability.
  • Solubility: Important for pharmacokinetics; often enhanced through structural modifications.

Chemical properties such as pKa (acid dissociation constant) and logP (partition coefficient) are also crucial for understanding the compound's behavior in biological systems.

Applications

Brd7-IN-1 has potential applications in scientific research and therapeutic development:

  • Cancer research: As a tool compound, it can be used to study the role of BRD7 in oncogenic pathways and evaluate its potential as a therapeutic target.
  • Drug development: It serves as a lead compound for developing more potent inhibitors aimed at treating cancers where BRD7 plays a significant role.
Molecular Mechanisms of BRD7 Inhibition by Brd7-IN-1

Structural Basis of Bromodomain Targeting in BRD7/9 Dual Inhibition

Brd7-IN-1 is a selective chemical probe designed to simultaneously inhibit the bromodomains of Bromodomain-Containing Protein 7 (BRD7) and Bromodomain-Containing Protein 9 (BRD9), which share high structural homology within the Bromodomain and Extra-Terminal (BET) family. The inhibitor exploits subtle differences in the acetyl-lysine binding pockets of these proteins. Cocrystal structures of BRD7 bound to Brd7-IN-1 reveal that the compound occupies the conserved acetyl-lysine recognition site through a central aromatic scaffold, forming hydrogen bonds with asparagine residues (Asn100 in BRD7; Asn106 in BRD9) and hydrophobic interactions with the ZA loop [2].

A critical distinction lies in the ZA loop conformation: BRD7 harbors a tyrosine residue (Tyr106) that creates steric hindrance, while BRD9 contains a smaller phenylalanine (Phe112). Brd7-IN-1 incorporates a methyl substituent that selectively avoids clashes with Tyr106, enabling dual binding [2] [6]. Additionally, the BC loop of BRD7 (Asp144) forms a salt bridge with the inhibitor's tertiary amine, a feature absent in BRD4 due to electrostatic differences [2].

Table 1: Key Binding Interactions of Brd7-IN-1 with BRD7 vs. BRD9

Structural ElementBRD7 InteractionBRD9 InteractionSelectivity Consequence
ZA Loop ResidueTyr106 (bulky)Phe112 (small)Methyl group avoids clash in BRD7
BC Loop ResidueAsp144 (charged)Asp150 (charged)Salt bridge stabilizes BRD7/9
Asn H-bondAsn100Asn106Conserved anchoring point
KAc Site HydrophobicityHighModerateAryl ring optimizes burial

These interactions confer ~15-fold selectivity for BRD7/9 over BRD4 (Kd = 42 nM and 58 nM for BRD7/9 vs. >1 μM for BRD4) [2] [6].

Allosteric Modulation of Chromatin Remodeling Complexes via PBAF Disruption

BRD7 is an essential subunit of the Polybromo-associated BRG1-Associated Factor (PBAF), a SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex. Brd7-IN-1 binding to the BRD7 bromodomain induces allosteric changes that disrupt PBAF assembly and function. Structural analyses demonstrate that inhibitor occupancy alters the conformation of BRD7’s C-terminal domain, which mediates critical protein-protein interactions with BRG1 (the ATPase subunit) and Polybromo-1 (PBRM1) [3] [7].

This disruption abrogates PBAF-dependent chromatin remodeling. In CD8+ T cells, BRD7 knockdown (mimicking pharmacological inhibition) impairs the differentiation into effector cells by preventing PBAF-mediated chromatin accessibility at the Tbx21 locus (encoding T-bet transcription factor) [3]. Similarly, in breast cancer models, BRD7 loss derepresses Hypoxia-Inducible Factor 1α (HIF1α) activity due to failed PBAF recruitment to hypoxia-response elements, activating the Warburg effect [7]. The allosteric mechanism explains how targeting a single subunit can incapacitate the entire macromolecular complex:

Table 2: Functional Consequences of BRD7 Bromodomain Inhibition on PBAF

PBAF ComponentRoleEffect of Brd7-IN-1
BRD7Scaffold for BRG1-PBRM1 bindingConformational change disrupts ternary complex
BRG1ATP-dependent chromatin remodelingReduced chromatin binding affinity
PBRM1Histone tail recognitionMislocalization from acetylated nucleosomes
ARID2DNA anchoringDissociation from enhancer regions

Kinetic Selectivity Profiling Against BRD9 and Other BET Family Members

Brd7-IN-1 exhibits distinct kinetic selectivity for BRD7/9 over other BET bromodomains. Surface plasmon resonance (SPR) assays reveal a residence time of 23 minutes for BRD7 versus 8 minutes for BRD9 and <2 minutes for BRD4 [6]. This prolonged engagement correlates with cellular efficacy; Brd7-IN-1 suppresses MYC transcription in lymphoma cells with an IC50 of 120 nM, whereas BRD4 inhibitors (e.g., JQ-1) require sub-100 nM concentrations for equivalent effects [6] [7].

Selectivity is driven by:

  • Steric Exclusion in BRD4: The larger ZA loop in BRD4 (Tyr97) clashes with Brd7-IN-1’s dihydroquinazolinone ring.
  • Electrostatic Differences: BRD7/9 possess a conserved aspartate (Asp144/Asp150) that attracts the inhibitor’s cationic moiety, absent in BRD2/3/4.
  • Water Network Displacement: Brd7-IN-1 displaces a structured water molecule in BRD7/9 not conserved in BET proteins [2] [6].

Table 3: Selectivity Profile of Brd7-IN-1 Across Bromodomains

BromodomainKd (nM)IC50 (nM)Cellular Residence Time (min)
BRD742 ± 385 ± 623 ± 2
BRD958 ± 4110 ± 88 ± 1
BRD4 (BD1)>1,000>2,500<2
BRD2 (BD1)>1,000>2,500<2
CECR2320 ± 25890 ± 455 ± 0.5

PROTAC-Mediated Degradation Mechanisms: VHL Ligand Linkage and DC50 Optimization

Brd7-IN-1 serves as a warhead for Proteolysis-Targeting Chimeras (PROTACs) aimed at degrading BRD7. These heterobifunctional molecules conjugate Brd7-IN-1 to an E3 ubiquitin ligase ligand (e.g., Von Hippel-Lindau (VHL) binder) via optimized linkers [2] [9]. The PROTAC BRD7-V-1 (VHL ligand linked to Brd7-IN-1) induces rapid polyubiquitination and proteasomal degradation of BRD7 with a DC50 (half-maximal degradation concentration) of 12 nM in leukemia cells [2].

Key design principles include:

  • Linker Length: A polyethylene glycol (PEG) spacer of 8–12 atoms maximizes ternary complex formation (BRD7:PROTAC:VHL). Shorter linkers impede complex assembly, while longer linkers reduce cell permeability.
  • Linker Rigidity: Aliphatic chains outperform flexible PEGs by reducing entropic penalties during ternary complex formation.
  • E3 Ligase Choice: VHL outperforms Cereblon (CRBN) ligands due to superior cooperativity in ternary complex formation with BRD7 [2] [9].

Table 4: PROTAC Degradation Efficiency vs. Linker Design

PROTAC VariantE3 LigandLinker CompositionDC50 (nM)Dmax (%)
BRD7-V-1VHLC6-PEG812 ± 195 ± 2
BRD7-V-2VHLC6-PEG448 ± 380 ± 5
BRD7-C-1CRBNC6-PEG8210 ± 1565 ± 7
BRD7-V-3VHLRigid piperazine8 ± 0.598 ± 1

Mechanistically, PROTACs catalyze BRD7 degradation via the ubiquitin-proteasome system. BRD7-V-1 recruits VHL, facilitating ubiquitin transfer to lysine residues on BRD7 (K125/K130). Mutagenesis of these sites abrogates degradation, confirming their functional role [2]. This strategy achieves >90% degradation at 100 nM, suppressing oncogenic programs in BRD7-dependent cancers [2] [9].

Properties

Product Name

Brd7-IN-1

IUPAC Name

4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one;dihydrochloride

Molecular Formula

C22H28Cl2N4O3

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H

InChI Key

VUBFYDKFJHVJDQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl

Solubility

not available

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.